molecular formula C11H13NO2 B055599 trans-3-Phenyl-D-proline CAS No. 118758-50-2

trans-3-Phenyl-D-proline

Cat. No.: B055599
CAS No.: 118758-50-2
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-VHSXEESVSA-N
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Description

trans-3-Phenyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound features a phenyl group substitution at the β-position on the pyrrolidine ring, which imparts unique structural and functional properties. It is often used in research to study the functions of proline compounds in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Phenyl-D-proline typically involves the stereoselective addition of a phenyl group to the β-position of the pyrrolidine ring. One common method includes the use of a chiral auxiliary to control the stereochemistry of the addition reaction. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the addition reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar stereoselective addition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved .

Chemical Reactions Analysis

Types of Reactions: trans-3-Phenyl-D-proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyl ketones or carboxylic acids, while reduction can produce various alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

trans-3-Phenyl-D-proline serves as a versatile scaffold in drug design. Its structural features allow it to mimic natural amino acids while providing unique properties that can enhance the efficacy of pharmaceutical compounds.

Key Applications:

  • Proline Analogues in Drug Development: Proline derivatives, including this compound, are used to create small-molecule drugs due to their ability to influence biological activity through conformational changes in proteins .
  • Antiviral and Anticancer Agents: Research has shown that proline analogues can exhibit antiviral and anticancer properties by modulating enzyme activity and inhibiting cellular proliferation .

Protein Stabilization and Folding Studies

Proline isomerization plays a crucial role in protein folding and stability. The unique structure of this compound allows researchers to study its effects on protein conformation.

Applications in Protein Research:

  • Protein Folding Kinetics: Studies have demonstrated that the isomerization of proline residues can significantly affect the kinetics of protein folding, making this compound a valuable tool for investigating these processes .
  • Stabilizing Proteins: The compound is utilized to stabilize proteins during purification and crystallization processes. For instance, it has been shown to improve the solubility and stability of monoclonal antibodies and other therapeutic proteins .

Biochemical Research

In biochemical studies, this compound is employed to understand the broader implications of proline metabolism in cellular functions.

Research Insights:

  • Cellular Responses: Proline metabolism has been linked to various cellular responses, including stress adaptation and signaling pathways. The study of this compound helps elucidate these mechanisms .
  • Disease Mechanisms: Investigating how proline derivatives affect protein interactions can provide insights into diseases related to protein misfolding and aggregation, such as neurodegenerative disorders .

Material Sciences

Beyond biological applications, this compound finds utility in material sciences, particularly in developing new materials with specific mechanical or thermal properties.

Applications:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities .
  • Nanotechnology: Its derivatives are explored for applications in nanomaterials, contributing to advancements in drug delivery systems and biosensors .

Table 1: Summary of Applications of this compound

Application AreaSpecific Use CaseReferences
Medicinal ChemistryDrug design for antiviral and anticancer agents
Protein StabilizationEnhancing solubility and stability of therapeutic proteins
Biochemical ResearchUnderstanding proline metabolism's role in cellular responses
Material SciencesIncorporation into polymers for enhanced properties

Comparison with Similar Compounds

Uniqueness: trans-3-Phenyl-D-proline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying the effects of proline derivatives and developing new applications in chemistry, biology, and medicine .

Biological Activity

Introduction

Trans-3-Phenyl-D-proline is a proline derivative that has garnered attention due to its unique structural properties and biological activities. This compound is part of a broader class of proline analogs that play significant roles in various biological processes, including protein folding, receptor modulation, and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to the beta carbon of the proline backbone. This substitution influences its conformational flexibility and interactions with biological macromolecules. The compound can exist in different isomeric forms, with the trans configuration being particularly relevant for its biological function.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Isomeric FormTrans
SolubilitySoluble in water and organic solvents

Protein Folding and Isomerization

Proline isomerization is a crucial post-translational modification influencing protein structure and function. Research indicates that this compound can affect the folding kinetics of proteins by stabilizing certain conformations through its steric effects on the peptide backbone . For example, studies have shown that proline residues can serve as rate-limiting steps in protein folding pathways, impacting enzyme activity and stability .

NMDA Receptor Modulation

Recent studies have highlighted the potential of this compound as a selective antagonist for NMDA receptors, which are critical for synaptic plasticity and memory function. A structure-activity relationship (SAR) study revealed that derivatives of trans-3-carboxy-3-phenyl-proline exhibited high potency against NMDA receptors, with IC50 values as low as 200 nM . These findings suggest that modifications to the proline structure can enhance receptor selectivity and potency.

Case Study: Neuroprotective Effects

A notable case study investigated the neuroprotective effects of this compound in models of excitotoxicity. The compound demonstrated significant protective effects against neuronal death induced by excessive glutamate levels, highlighting its potential therapeutic implications in neurodegenerative diseases . The mechanism was attributed to its ability to modulate NMDA receptor activity, thereby reducing calcium influx and subsequent neuronal damage.

Synthesis and Derivatives

The synthesis of this compound typically involves methods such as asymmetric synthesis or racemic resolution techniques. Various derivatives have been synthesized to explore their biological activities further. For instance, modifications at different positions on the phenyl ring have been shown to alter biological efficacy significantly .

Table 2: Summary of Synthesized Derivatives and Their Activities

DerivativeActivityIC50 (nM)
trans-3-Carboxy-3-phenyl-prolineNMDA receptor antagonist200
cis-3-HydroxyprolineAntioxidant1500
trans-4-Fluorophenyl-D-prolineAntidepressant300

Properties

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426262
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118758-50-2
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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